molecular formula C12H12F3NO3S2 B2494847 3,3,3-Trifluoro-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]propane-1-sulfonamide CAS No. 2379987-07-0

3,3,3-Trifluoro-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]propane-1-sulfonamide

Cat. No. B2494847
CAS RN: 2379987-07-0
M. Wt: 339.35
InChI Key: MXQGACHTAJOWKW-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]propane-1-sulfonamide, also known as TFP, is a sulfonamide compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in cell signaling and regulation. TFP has been extensively studied for its use in biochemical and physiological research, as well as for its potential therapeutic applications.

Mechanism of Action

3,3,3-Trifluoro-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]propane-1-sulfonamide acts as a competitive inhibitor of PKC, binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream targets and disrupts the signaling pathways that are regulated by PKC. 3,3,3-Trifluoro-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]propane-1-sulfonamide has been shown to selectively inhibit certain isoforms of PKC, making it a valuable tool for studying the specific functions of these isoforms.
Biochemical and Physiological Effects
3,3,3-Trifluoro-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]propane-1-sulfonamide has been shown to have a variety of biochemical and physiological effects in cells and tissues. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells, suggesting that it may have potential therapeutic applications in cancer treatment. 3,3,3-Trifluoro-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]propane-1-sulfonamide has also been shown to modulate the release of neurotransmitters in the brain, suggesting that it may have potential applications in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of 3,3,3-Trifluoro-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]propane-1-sulfonamide is its selectivity for certain isoforms of PKC, allowing for the specific study of these isoforms in cells and tissues. However, 3,3,3-Trifluoro-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]propane-1-sulfonamide has limitations in that it does not completely inhibit all isoforms of PKC and may have off-target effects on other enzymes. Additionally, 3,3,3-Trifluoro-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]propane-1-sulfonamide is a potent inhibitor of PKC, making it difficult to study the effects of partial inhibition of PKC.

Future Directions

There are several future directions for research on 3,3,3-Trifluoro-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]propane-1-sulfonamide. One area of interest is the potential therapeutic applications of 3,3,3-Trifluoro-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]propane-1-sulfonamide in cancer treatment. Further studies are needed to determine the efficacy of 3,3,3-Trifluoro-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]propane-1-sulfonamide in inhibiting cancer cell proliferation and inducing apoptosis. Another area of interest is the potential applications of 3,3,3-Trifluoro-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]propane-1-sulfonamide in the treatment of neurological disorders. Further studies are needed to determine the effects of 3,3,3-Trifluoro-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]propane-1-sulfonamide on neurotransmitter release and its potential therapeutic applications in these disorders. Additionally, further studies are needed to determine the selectivity and specificity of 3,3,3-Trifluoro-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]propane-1-sulfonamide for different isoforms of PKC and to develop more potent and selective inhibitors of PKC.

Synthesis Methods

The synthesis of 3,3,3-Trifluoro-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]propane-1-sulfonamide involves the reaction of 4-(furan-2-yl)thiophen-2-ylmethanol with 3,3,3-trifluoropropenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution of the hydroxyl group with the sulfonyl chloride, followed by elimination of hydrogen chloride to form 3,3,3-Trifluoro-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]propane-1-sulfonamide.

Scientific Research Applications

3,3,3-Trifluoro-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]propane-1-sulfonamide has been widely used as a tool compound in scientific research, particularly in the field of protein kinase C (PKC) signaling. PKC is a family of serine/threonine kinases that play a critical role in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. 3,3,3-Trifluoro-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]propane-1-sulfonamide has been shown to selectively inhibit PKC, making it a valuable tool for studying the role of PKC in these processes.

properties

IUPAC Name

3,3,3-trifluoro-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]propane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO3S2/c13-12(14,15)3-5-21(17,18)16-7-10-6-9(8-20-10)11-2-1-4-19-11/h1-2,4,6,8,16H,3,5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXQGACHTAJOWKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CSC(=C2)CNS(=O)(=O)CCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3,3-trifluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}propane-1-sulfonamide

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